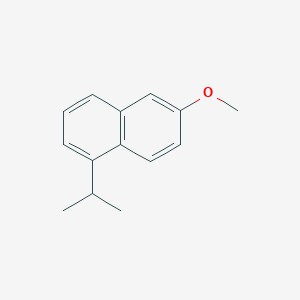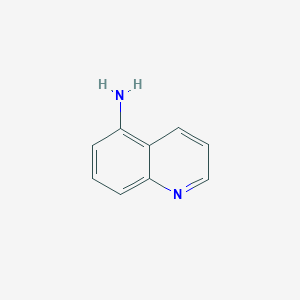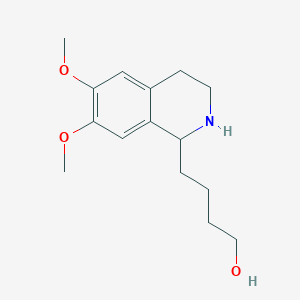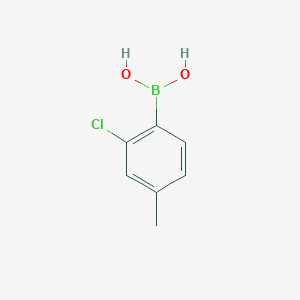
4-(Chloromethyl)-2-fluoro-1-methylbenzene
Overview
Description
“4-(Chloromethyl)-2-fluoro-1-methylbenzene” is likely a halogenated aromatic compound. It contains a benzene ring, which is an aromatic hydrocarbon, with chloromethyl, fluoro, and methyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve halogenation, a common reaction in organic chemistry where a halogen is introduced to a molecule . The specifics of the synthesis would depend on the starting materials and the desired position of the halogens and methyl group on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the chloromethyl, fluoro, and methyl groups attached at specific positions . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
As a halogenated aromatic compound, “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could undergo various chemical reactions. These might include further halogenation, substitution reactions, or reactions at the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like color, density, hardness, melting point, boiling point, and reactivity . These properties for “4-(Chloromethyl)-2-fluoro-1-methylbenzene” would need to be determined experimentally.Scientific Research Applications
Hyper Cross-Linked Polymers (HCPs)
Overview: Hyper Cross-Linked Polymers (HCPs) are a class of porous materials that have gained significant attention in recent years. These materials are synthesized using Friedel-Craft reactions and exhibit remarkable features such as high surface area, good porosity, low density, and efficient adsorption properties .
Applications:Anticancer Agents
Overview: The compound’s structure suggests potential applications in cancer research.
Applications:- Broad-Spectrum Anticancer Activity : Some derivatives exhibit broad-spectrum anticancer activity with low micromolar inhibition potency .
Nitro-Functionalized HCPs
Overview: Nitro-functionalized HCPs are synthesized from 4-nitrobenzyl chloride and styrene copolymerization using Friedel-Crafts alkylation reactions.
Applications:Mechanism of Action
Target of Action
The primary target of 4-(Chloromethyl)-2-fluoro-1-methylbenzene is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The process of oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 4-(Chloromethyl)-2-fluoro-1-methylbenzene are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental to many biological processes and structures .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which suggests that it could have good bioavailability
Result of Action
The result of the action of 4-(Chloromethyl)-2-fluoro-1-methylbenzene is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as pharmaceuticals and materials science .
Safety and Hazards
Future Directions
The potential uses and future directions for a compound like “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could be wide-ranging, depending on its physical and chemical properties. It could potentially be used in the synthesis of other compounds, or in applications like materials science or pharmaceuticals .
properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRDDZQCBOCGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595232 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
CAS RN |
147542-00-5 | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147542-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-fluoro-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

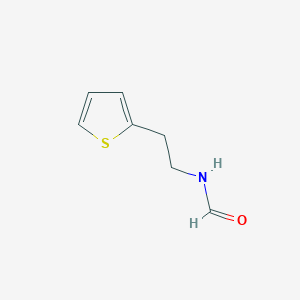
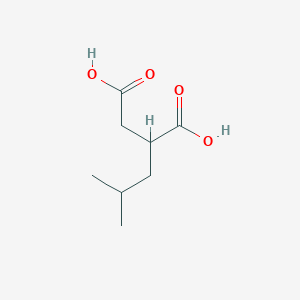
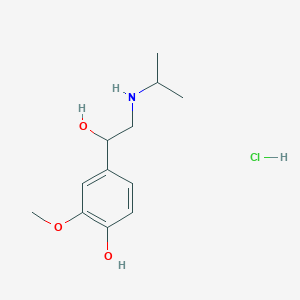
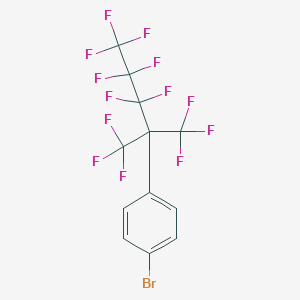

![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)

